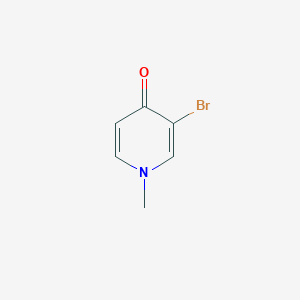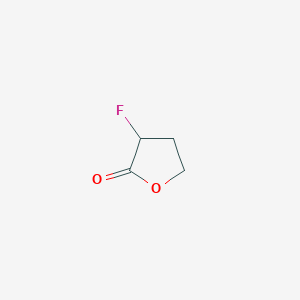
3-ethynyl-2,4-difluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-2,4-difluoropyridine: is a fluorinated pyridine derivative characterized by the presence of ethynyl and difluoro substituents on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a halogenated pyridine precursor with an ethynylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, ethynylation, and purification through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-2,4-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethynide or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and ethynylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethynyl-2,4-difluoropyridine is used as a building block in organic synthesis to create more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in electronics, coatings, and agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-ethynyl-2,4-difluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups can modulate the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
2,4-Difluoropyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylpyridine:
2,3,4-Trifluoropyridine: Contains an additional fluorine atom, leading to distinct chemical behavior.
Uniqueness: 3-Ethynyl-2,4-difluoropyridine is unique due to the combination of ethynyl and difluoro substituents, which impart specific electronic and steric effects. These effects influence its reactivity and make it a versatile intermediate in various chemical transformations .
Propiedades
Número CAS |
1426244-29-2 |
|---|---|
Fórmula molecular |
C7H3F2N |
Peso molecular |
139.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




